

Morpholine: A Privileged Pharmacophore in Modern Drug Discovery

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Compound of Interest

Compound Name: *Morpholine-4-carbodithioic acid*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, metabolic stability, and synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents.[1][3] The morpholine moiety is a versatile building block that can be readily incorporated into molecules to enhance their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[4][5] Appropriately substituted morpholine derivatives have demonstrated a wide spectrum of biological activities, targeting a range of enzymes and receptors implicated in various diseases.[2][3] This technical guide provides a comprehensive overview of morpholine as a pharmacophore, delving into its synthesis, mechanism of action, structure-activity relationships, and its role in clinically approved drugs.

Physicochemical Properties and Pharmacokinetic Advantages

The utility of the morpholine ring in drug design is largely attributed to its favorable physicochemical characteristics. The presence of the oxygen atom withdraws electron density from the nitrogen, rendering it less basic ($pK_a \approx 8.4$) than comparable cyclic amines like piperidine.[6][7] This reduced basicity can be advantageous in minimizing off-target effects and

improving oral bioavailability.[7] Furthermore, the morpholine ring can participate in hydrogen bonding through its oxygen atom and possesses a well-balanced hydrophilic-lipophilic profile, which can enhance aqueous solubility and membrane permeability.[3][7] These properties collectively contribute to improved pharmacokinetic profiles of drug candidates, including better absorption, distribution, metabolism, and excretion (ADME) properties.[1][6] The morpholine scaffold is often incorporated to enhance the metabolic stability of a drug molecule.[6]

Synthesis of Morpholine-Containing Compounds

The synthetic accessibility of the morpholine scaffold is a key factor in its widespread use in drug discovery.[1] A variety of synthetic methodologies are available for the construction of the morpholine ring and its derivatives.[8] One common approach involves the cyclization of a β -haloethylamino alcohol. Another prevalent method is the reductive amination of a dicarbonyl compound with an amino alcohol.

A notable example is the synthesis of the anticancer drug Gefitinib, which features a morpholine-propoxy side chain. A common synthetic route to introduce this moiety involves the O-alkylation of a phenolic precursor with a morpholino-alkyl halide.[2][6][9]

Example Experimental Protocol: Synthesis of Gefitinib Intermediate

The following protocol outlines a key step in a reported synthesis of Gefitinib, illustrating the introduction of the morpholine-containing side chain.[6]

Reaction: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

Materials:

- 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
- Morpholine
- Potassium iodide (KI)
- N,N-Dimethylformamide (DMF)

Procedure:

- A solution of 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine and a catalytic amount of potassium iodide is prepared in DMF.
- Morpholine is added to the solution.
- The reaction mixture is stirred at 60 °C for 30 minutes.
- Upon completion, the reaction mixture is poured into ice-water.
- The product is extracted with an organic solvent such as chloroform.
- The organic layers are combined, washed with a saturated sodium carbonate solution and brine, and then dried over sodium sulfate.
- The solvent is removed under vacuum to yield the desired product.[6]

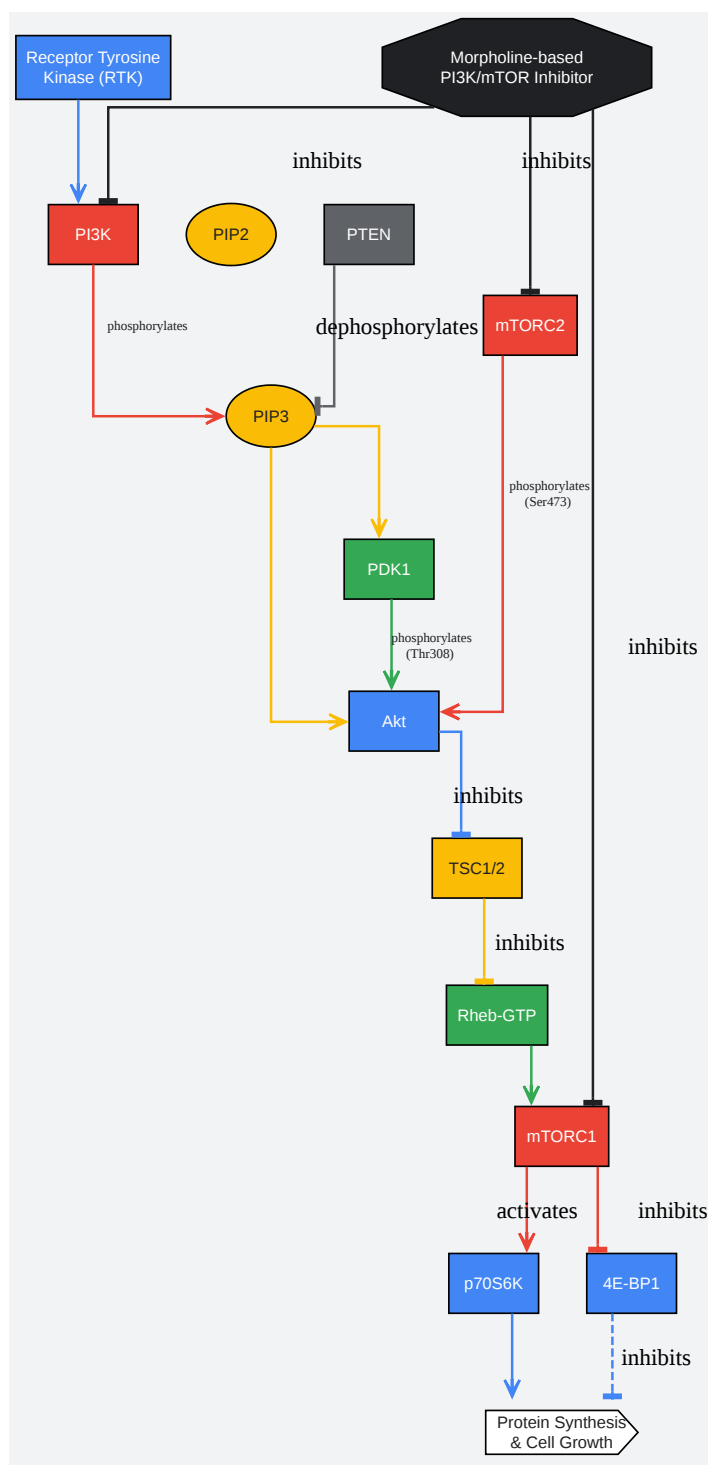
Mechanism of Action and Therapeutic Applications

The morpholine moiety is a key pharmacophoric element in a multitude of drugs with diverse mechanisms of action.[4][5] It can act as a crucial binding motif, a scaffold to orient other functional groups, or a modulator of physicochemical properties to enhance target engagement.[7]

Anticancer Activity: PI3K/Akt/mTOR Pathway Inhibition

A significant number of morpholine-containing drugs and clinical candidates are potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[10][11] The morpholine ring in these inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain.[12]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling cascade, a key target for many morpholine-based anticancer agents.



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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-based drugs.

Antibacterial Activity

The morpholine ring is also a component of the oxazolidinone class of antibiotics, with Linezolid being a prominent example.^{[13][14]} Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of a functional 70S initiation complex.^{[14][15]}

Central Nervous System (CNS) Activity

Morpholine-containing compounds have shown significant activity in the central nervous system.^[7] For instance, Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.^[16] The morpholine moiety in these CNS-active drugs often contributes to their ability to cross the blood-brain barrier and interact with their respective targets.^[7]

Structure-Activity Relationship (SAR)

The substitution pattern on the morpholine ring and its point of attachment to the core scaffold are critical for determining the biological activity and selectivity of the resulting compounds.^[4]^[17] For kinase inhibitors, the morpholine nitrogen often serves as a hydrogen bond acceptor with the hinge region of the kinase, while the rest of the molecule occupies the ATP-binding pocket.^[12] Modifications to the morpholine ring or the linker connecting it to the main scaffold can significantly impact potency and isoform selectivity.^[18]

Quantitative Data on Morpholine-Containing Compounds

The following tables summarize the biological activity of selected morpholine-containing compounds across different therapeutic areas.

Table 1: Anticancer Activity of Morpholine Derivatives

Compound/Drug	Target/Cell Line	IC50 (μM)	Reference
Gefitinib	EGFR	0.033	N/A
ZSTK474	PI3Kα	0.005	[5]
ZSTK474	PI3Kβ	0.0208	[5]
ZSTK474	PI3Kδ	0.0039	[5]
ZSTK474	PI3Kγ	0.020	[5]
Pyrimidine-morpholine hybrid (2g)	SW480	5.10	[7]
Pyrimidine-morpholine hybrid (2g)	MCF-7	19.60	[7]
Morpholine-substituted tetrahydroquinoline (10e)	A549	0.033	[19]
Morpholine-substituted tetrahydroquinoline (10h)	MCF-7	0.087	[19]
Benzophenone-morpholine analogue (8b)	MCF-7	7.1	[20]
Benzophenone-morpholine analogue (8f)	MCF-7	9.1	[20]

Table 2: Antimicrobial Activity of Morpholine Derivatives

Compound/Drug	Organism	MIC (µg/mL)	Reference
Linezolid	Staphylococcus aureus (MRSA)	1-4	[21]
Linezolid	Enterococcus faecium (VRE)	1-4	[21]
Linezolid	Streptococcus pneumoniae	0.5-2	[21]
Morpholine derivative (22)	E. coli	12.5	[22]
Morpholine derivative (23)	P. mirabilis	12.5	[22]

Table 3: CNS Activity of Morpholine Derivatives

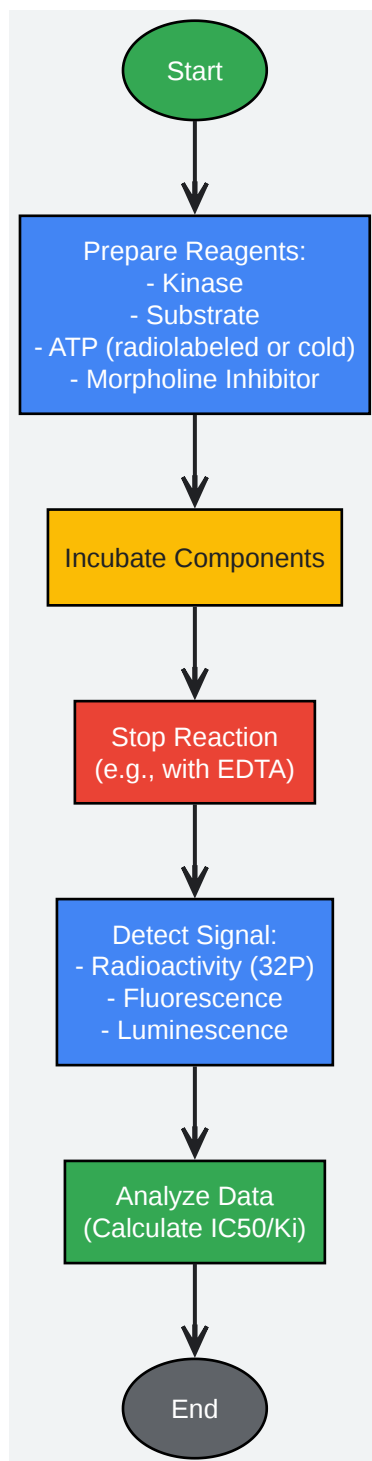
Compound/Drug	Target	K _i (nM)	Reference
Reboxetine	Norepinephrine Transporter (NET)	1.1	[23]
Reboxetine	Serotonin Transporter (SERT)	129	[23]

Experimental Protocols for Biological Evaluation

The biological activity of morpholine-containing compounds is assessed using a variety of in vitro and cell-based assays.

In Vitro Kinase Assay

This assay is crucial for determining the inhibitory potential of compounds against specific kinases.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.[10][24]

Protocol Overview:

- Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.[10]
- Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound and incubate for a specified period (e.g., 72 hours).[10]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.[10][24]
- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10][24]
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10][24]

Conclusion

The morpholine scaffold has unequivocally established its importance in drug discovery, transitioning from a simple heterocyclic building block to a privileged pharmacophore.[1][4] Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, have enabled the development of a wide range of clinically successful drugs and promising drug candidates. The ability of the morpholine moiety to engage in key interactions with various biological targets, particularly kinases, underscores its continued relevance in the design of next-generation therapeutics. As our understanding of disease biology deepens, the versatility of the morpholine scaffold will undoubtedly continue to be exploited by medicinal chemists to create novel and effective treatments for a multitude of human diseases.

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